BDM44768 Metalloprotease Selectivity Profile vs. Pan-Metalloprotease Inhibitors
BDM44768 demonstrates substantial selectivity for IDE over related zinc metalloproteases. In a panel of metalloproteases, BDM44768 showed >45-fold selectivity over human NEP (IC50 >2.6 µM vs. IDE IC50 ≈60 nM) and ECE-1 (IC50 >6.5 µM), with no significant activity against ACE and MMP-1 (IC50 >10 µM) . This selectivity profile contrasts with earlier IDE inhibitors such as peptide hydroxamates that exhibited broader metalloprotease inhibition. BDM44768 achieves IDE inhibition through a distinct mechanism—chelating the catalytic zinc and locking IDE in a closed conformation as confirmed by crystallography and SAXS [1].
| Evidence Dimension | Selectivity over other metalloproteases (IC50 ratio) |
|---|---|
| Target Compound Data | IDE IC50 ≈60 nM |
| Comparator Or Baseline | NEP IC50 >2.6 µM; ECE-1 IC50 >6.5 µM; ACE IC50 >10 µM; MMP-1 IC50 >10 µM |
| Quantified Difference | >43-fold (NEP), >108-fold (ECE-1), >166-fold (ACE/MMP-1) |
| Conditions | Human recombinant enzyme assays; insulin and Aβ substrates |
Why This Matters
This selectivity profile enables specific interrogation of IDE function without confounding off-target metalloprotease effects, critical for metabolic and neurodegeneration research.
- [1] Deprez-Poulain R, Hennuyer N, Bosc D, et al. Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nat Commun. 2015;6:8250. View Source
